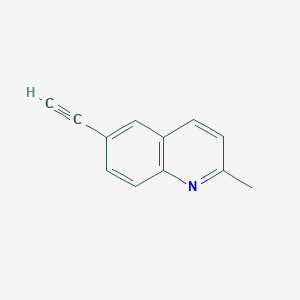

6-Ethynyl-2-methylquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-ethynyl-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBMXVASWPYMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Quinoline Derivatives As Key Scaffolds in Modern Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a foundational structure in chemical and pharmaceutical sciences. google.com Derivatives of quinoline are recognized as "privileged scaffolds," a term used to describe molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of physiological activities. google.com This structural motif is a cornerstone in the development of therapeutic agents. google.com

The significance of the quinoline nucleus is demonstrated by its presence in a multitude of natural products and synthetic drugs. google.com Researchers have extensively studied these derivatives for their broad spectrum of pharmacological responses. The diverse biological activities associated with quinoline derivatives include:

Anticancer: Certain quinoline-based compounds have shown the ability to inhibit cancer cell growth.

Antimalarial: Historically and currently, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) are crucial in the treatment of malaria.

Antibacterial and Antiviral: The scaffold is integral to many antibacterial and antiviral drugs.

Anti-inflammatory and Antioxidant: Various derivatives also exhibit anti-inflammatory and antioxidant properties.

The versatility of the quinoline ring system allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This has solidified the quinoline scaffold as an extremely important family of compounds for the design and synthesis of new therapeutic agents. google.com

The Role of Ethynyl Moieties in Enabling Advanced Chemical Transformations and Applications

The ethynyl (B1212043) group, a carbon-carbon triple bond (-C≡CH), is a highly valuable functional group in organic synthesis. Its presence in a molecule like 6-Ethynyl-2-methylquinoline opens up a vast array of possibilities for advanced chemical transformations. The linear geometry and electron-rich nature of the triple bond make it a reactive handle for constructing more complex molecular architectures.

One of the most powerful applications of the terminal ethynyl group is in the realm of "click chemistry." This concept describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The archetypal click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an ethynyl group reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction provides an efficient and reliable method for covalently linking different molecular building blocks.

The integration of an ethynyl moiety onto the quinoline (B57606) scaffold, therefore, transforms it into a "clickable" component. This allows the quinoline core to be easily conjugated to other molecules, such as biomolecules, polymers, or other pharmacophores, to create multifunctional hybrids with novel properties.

Historical and Current Academic Research Trajectories for 6 Ethynyl 2 Methylquinoline

De Novo Synthetic Routes for this compound

The creation of this compound from basic precursors can be accomplished through several elegant synthetic pathways. These routes are designed to build the quinoline scaffold and incorporate the desired functionalities in a controlled manner.

Transition Metal-Catalyzed Cross-Coupling Strategies for Quinoline Alkynylation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The introduction of an ethynyl group onto a pre-existing quinoline ring is a common and effective strategy.

The Sonogashira coupling reaction is a premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction, catalyzed by a palladium complex, is a highly effective way to synthesize this compound. The typical starting materials are a 6-halo-2-methylquinoline (such as 6-bromo-2-methylquinoline) and a suitable acetylene (B1199291) source, often trimethylsilylacetylene (B32187), which is later deprotected. The reaction generally requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. researchgate.net

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by a transmetalation step with a copper acetylide intermediate, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org Variations of the Sonogashira reaction that are copper-free have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Ethynylquinolines

| Starting Material | Alkyne Source | Catalyst System | Product | Yield | Reference |

| 6-bromoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-ethynylquinoline | Good | |

| 2-chloro-3-formylquinoline | Phenylacetylene (B144264) | Pd(OAc)₂, PPh₃, TEA | 2-(phenylethynyl)-3-formylquinoline | Moderate | semanticscholar.org |

| 2-amino aromatic ketones | Terminal alkynes | Palladium catalyst | Polysubstituted quinolines | Good | rsc.org |

This table is illustrative and may not represent the direct synthesis of this compound but demonstrates the applicability of the method to the quinoline scaffold.

Copper catalysis also plays a crucial role in the synthesis of alkynylated heterocycles. While often used as a co-catalyst in Sonogashira reactions, copper can independently catalyze the alkynylation of certain quinoline precursors. For instance, copper(I)-catalyzed tandem reactions of 2-ethynylanilines with glyoxals can produce 2-acylquinolines. rsc.org Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of various quinoline derivatives. researchgate.net The direct copper-catalyzed alkynylation of quinolone systems has also been reported, showcasing the versatility of copper in forming C-C triple bonds. acs.orgnih.govacs.org

Table 2: Examples of Copper-Catalyzed Reactions for Quinoline Synthesis/Functionalization

| Reactants | Catalyst System | Product Type | Key Feature | Reference |

| 2-ethynylanilines, glyoxals | Copper(I) salt, piperidine | 2-acylquinolines | Tandem reaction | rsc.org |

| Quinolones, terminal alkynes | Cu(I) salts, Lewis acid | Alkynylated dihydroquinolones | First reported alkynylation of quinolones | acs.org |

| Quinolines, terminal alkynes, ethyl chloroformate | CuBr, Chiral P,N ligand | Enantioenriched tetrahydroquinolines | Highly enantioselective | nih.gov |

| 2-vinylanilines, 2-methylquinolines | Copper catalyst | Fused quinolines | C(sp³)-H/C(sp²)-H bond functionalization | researchgate.net |

This table highlights the diverse applications of copper catalysis in quinoline chemistry, which could be adapted for the synthesis of this compound.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems through annulation and cyclization reactions. rsc.org Gold catalysts, known for their ability to activate alkynes, can facilitate the construction of the quinoline ring itself. For example, gold-catalyzed [4+2] annulations between terminal arylalkynes and nitrones can produce substituted quinolines. acs.orgnih.govresearchgate.net In these reactions, a σ-gold–acetylide intermediate attacks an electrophilic nitrone under mild conditions. acs.org Another approach involves the gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils to form quinoline derivatives. nih.gov

While direct synthesis of this compound via these specific gold-catalyzed methods is not explicitly detailed in the provided results, the principles can be applied. A plausible strategy would involve using a starting material that already contains the ethynyl group or can be easily converted to it post-cyclization.

Photochemical Synthetic Pathways for Quinoline Formation

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal reactions. The synthesis of quinolines can be achieved through photochemical processes, such as the reaction of arylacetylenes with styrenes, which proceeds via an anti-Markovnikov cyclization. biosynth.com Photochemical dearomative cycloadditions of quinolines with alkenes can also lead to complex, three-dimensional structures. nih.gov

A continuous photochemical process has been developed that yields a variety of quinoline products through an alkene isomerization and cyclocondensation cascade. ucd.ie Furthermore, the photochemical reduction of quinolines using γ-terpinene has been demonstrated, showcasing a method for selective hydrogenation. acs.org While a direct photochemical synthesis of this compound is not explicitly described, these methods highlight the potential of light-induced reactions in quinoline chemistry. rsc.orgacs.org

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Several MCRs have been developed for the synthesis of substituted quinolines. acs.orgrsc.orgorganic-chemistry.org

One such approach involves a titanium-catalyzed three-component coupling of primary amines, alkynes, and isonitriles to generate N-aryl-1,3-diimine tautomers, which then cyclize to form quinolines upon treatment with acid. acs.org Another example is a microwave-assisted, solid acid-catalyzed multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes. rsc.org These methods offer a high degree of atom economy and can generate diverse quinoline libraries from simple starting materials.

Table 3: Comparison of Multi-Component Reactions for Quinoline Synthesis

| Catalyst/Promoter | Reactants | Key Features | Yield Range | Reference |

| Titanium bis(dimethylamido) | Primary amines, alkynes, isonitriles | One-pot procedure, forms diverse heterocycles | 25-71% | acs.org |

| Montmorillonite (B579905) K-10 | Anilines, aldehydes, terminal aryl alkynes | Microwave-assisted, environmentally benign solid acid | ~90% atom economy, excellent yields | rsc.org |

| Yb(OTf)₃ | Aldehydes, alkynes, amines | Microwave-assisted, recyclable catalyst, ionic liquid solvent | Up to 93% | organic-chemistry.org |

| CuI | Benzaldehyde, 1-ethynylbenzene, p-toluidine | Ionic liquid medium, C-H activation | - | nih.gov |

This table illustrates the power and versatility of MCRs in accessing the quinoline scaffold.

Environmentally Conscious and Green Chemistry Synthesis Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.netresearchgate.net These methods prioritize the use of non-hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netrsc.org

One approach involves the use of solid acid catalysts, such as montmorillonite K-10, which are environmentally benign and can be recycled. rsc.org Microwave-assisted synthesis has also been employed to significantly reduce reaction times and improve energy efficiency. rsc.org For instance, the multicomponent reaction of anilines, aldehydes, and terminal aryl alkynes catalyzed by montmorillonite K-10 under microwave irradiation offers high atom economy and excellent yields in a short timeframe. rsc.org

The use of ionic liquids as recyclable reaction media represents another green strategy. nih.gov For example, the synthesis of a quinoline derivative has been achieved through a three-component reaction catalyzed by copper(I) iodide in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. nih.gov Furthermore, ultrasound-promoted synthesis in aqueous media has been shown to be effective, with the ionic liquid catalyst being recoverable and reusable. rsc.org The development of catalyst-free and solvent-free reaction conditions, often under microwave irradiation, provides a particularly eco-friendly pathway for the synthesis of quinoline derivatives. researchgate.netresearchgate.net Nanomaterial-assisted synthesis, such as using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), has also been shown to enhance reaction yields and reduce reaction times in the synthesis of substituted quinolines, offering a more sustainable industrial-scale production method. nih.gov

A notable green method for the synthesis of 2-methyl-6-ethylaniline, a related compound, involves the ortho-selective alkylation of o-toluidine (B26562) with ethene using triethyl aluminum as a catalyst. This process allows for the catalyst to be recycled multiple times by high-vacuum separation, significantly reducing waste and eliminating the need for a hydrolysis step. google.com

Strategies for Introducing the Ethynyl Moiety

The introduction of the reactive ethynyl group onto the 2-methylquinoline (B7769805) backbone is a critical step in the synthesis of this compound. Two primary strategies are commonly employed: the use of silyl-protected ethynes followed by desilylation and the direct alkynylation of halogenated quinoline precursors.

The use of silyl-protected alkynes, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) protected acetylene, is a widely adopted strategy to introduce the ethynyl group. rsc.orgacs.org The silyl group serves as a protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions and enhancing stability and solubility in organic solvents. gelest.com

The synthesis typically involves a Sonogashira coupling reaction between a 6-halo-2-methylquinoline (e.g., 6-bromo-2-methylquinoline) and a silyl-protected acetylene, like trimethylsilylacetylene or (triisopropylsilyl)acetylene. rsc.orgacs.org This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org For example, 6-bromo-2-methylquinoline (B1268081) can be reacted with trimethylsilylacetylene using a palladium catalyst and copper(I) iodide in the presence of a base to yield 6-((trimethylsilyl)ethynyl)-2-methylquinoline. rsc.org

Table 1: Synthesis of this compound via Silyl-Protected Alkyne

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1. Silylation | 6-Bromo-2-methylquinoline, Trimethylsilylacetylene | Pd catalyst, CuI, NEt₃, 50°C | 6-((Trimethylsilyl)ethynyl)-2-methylquinoline | Quantitative | rsc.org |

| 2. Desilylation | 6-((Trimethylsilyl)ethynyl)-2-methylquinoline | K₂CO₃, Methanol | This compound | 95% | rsc.org |

Direct alkynylation of a halogenated quinoline precursor, most commonly through the Sonogashira cross-coupling reaction, is a highly efficient method for forming the carbon-carbon bond between the quinoline ring and the ethynyl group. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

In the context of synthesizing this compound, a 6-halo-2-methylquinoline (e.g., 6-bromo- or 6-iodo-2-methylquinoline) is reacted with acetylene gas or a suitable acetylene equivalent. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, typically copper(I) iodide, in the presence of a base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org

Recent advancements have led to the development of more robust and environmentally friendly Sonogashira coupling protocols, including reactions that can be performed in aqueous media or with lower catalyst loadings. wikipedia.orgorganic-chemistry.orgnih.gov The choice of halogen on the quinoline precursor can influence reactivity, with iodides generally being more reactive than bromides. wikipedia.org This difference can be exploited for selective reactions. wikipedia.org

Table 2: Direct Alkynylation of 6-Halo-2-methylquinoline

| Precursor | Alkyne Source | Catalyst System | Base | Product | Reference |

| 6-Bromo-2-methylquinoline | Acetylene derivative | Palladium catalyst, Copper co-catalyst | Triethylamine | This compound | wikipedia.org |

| Aryl Halide | Terminal Alkyne | Nickel(II) dichloride, 1,10-phenanthroline | KF | C(sp²)-C(sp) coupled product | nih.gov |

Selective Functionalization and Derivatization of this compound

The ethynyl group at the 6-position of 2-methylquinoline is a versatile functional handle that allows for a wide array of subsequent chemical transformations. This enables the synthesis of a diverse library of quinoline derivatives with tailored properties.

The carbon-carbon triple bond of the ethynyl group is electron-rich and serves as a site for various addition and coupling reactions.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by organotransition metal complexes. d-nb.info This transformation can be applied to this compound to create new, more complex alkynes. d-nb.info The reaction proceeds via a metallacyclobutadiene intermediate, as described by the Katz mechanism. d-nb.info

There are several types of alkyne metathesis, including cross-metathesis (ACM), ring-closing alkyne metathesis (RCAM), and acyclic diyne metathesis polymerization (ADIMET). d-nb.info For this compound, cross-metathesis with another terminal or internal alkyne would lead to the formation of a new disubstituted alkyne, incorporating the 2-methylquinolyl moiety. The development of highly active tungsten and molybdenum alkylidyne complexes has significantly expanded the scope and applicability of this reaction in organic synthesis. d-nb.info

Chemical Reactions at the Ethynyl Group

Hydration and Halogenation Reactions

The terminal alkyne of this compound is a key functional group that can undergo various addition reactions. Among these, hydration and halogenation are fundamental transformations that introduce new functionalities.

Hydration: The hydration of the ethynyl group typically proceeds via Markovnikov addition to yield a methyl ketone. This transformation is often catalyzed by mercury(II) salts in the presence of acid, though newer, more environmentally benign methods using gold or other transition metals have been developed. For this compound, this would result in the formation of 6-acetyl-2-methylquinoline. While direct studies on this specific molecule are not prevalent, the hydration of other arylacetylenes is a well-established reaction. A related transformation is the ruthenium-catalyzed hydrosilylation/protodeboronation, which can be used to synthesize related vinylboronate esters from the ethynylquinoline precursor. rsc.orgbiosynth.com

Halogenation: The addition of hydrogen halides (HX) to the ethynyl group, known as hydrohalogenation, is also a significant reaction. Research on analogous compounds like 2-ethynylpyridines demonstrates that the reaction can proceed efficiently. acs.org In this process, the quinoline nitrogen is first protonated by the acid, which enhances the electrophilicity of the alkyne. The halide anion then acts as a nucleophile, attacking the ethynyl group. acs.org This typically results in the Z-isomer of the corresponding vinyl halide due to anti-addition. Depending on the reaction conditions, both single and double addition of HX can occur.

| Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Hydration (Markovnikov) | H2SO4, H2O, HgSO4 | 6-Acetyl-2-methylquinoline | Classic method for converting terminal alkynes to methyl ketones. |

| Hydrochlorination | HCl | 6-(2-Chlorovinyl)-2-methylquinoline | Reaction proceeds via activation of the alkyne by protonation of the quinoline nitrogen. acs.org |

| Hydrobromination | HBr | 6-(2-Bromovinyl)-2-methylquinoline | Similar mechanism to hydrochlorination, yielding the corresponding vinyl bromide. acs.org |

Modifications of the Quinoline Ring System

Beyond the reactivity of the ethynyl group, the quinoline nucleus itself can be modified through various reactions, enabling the synthesis of more complex molecular architectures.

Regioselective Substitution Reactions

Electrophilic aromatic substitution on the quinoline ring is a key strategy for its functionalization. The regioselectivity is governed by the electronic effects of the existing substituents. In this compound, the C2-methyl group is an activating, ortho-para directing group, while the C6-ethynyl group is a deactivating, meta-directing group.

| Reaction Type | Reagents & Conditions | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | H2SO4, HNO3 | 6-Ethynyl-2-methyl-5-nitroquinoline and 6-Ethynyl-2-methyl-7-nitroquinoline | Based on known substitution patterns of 2-methylquinolines, directing effects favor positions 5 and 7. mdpi.com |

| Halogenation | Br2, FeBr3 | 5-Bromo-6-ethynyl-2-methylquinoline and 7-Bromo-6-ethynyl-2-methylquinoline | Electrophilic bromination is expected to follow a similar regiochemical outcome as nitration. |

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons in a molecule dictates its stability, reactivity, and spectroscopic properties. Molecular orbital theory, particularly when implemented through computational methods, offers a detailed picture of this electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the ground-state properties of quinoline derivatives. aip.orgnih.gov By approximating the electron density of a molecule, DFT methods can accurately predict its equilibrium geometry, bond lengths, and angles. These calculations are foundational, providing the optimized molecular structure upon which further analyses are built. researchgate.net

A key output of DFT calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. science.gov Furthermore, the distribution of HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. For many quinoline derivatives, the HOMO and LUMO are distributed across the π-conjugated system of the quinoline ring. researchgate.netresearchgate.net

DFT calculations also yield various electronic properties and reactivity descriptors, which quantify the molecule's behavior. The global electrophilicity index (ω), for instance, can classify a molecule as a strong or weak electrophile. science.gov These computational findings are often validated by comparing calculated spectroscopic data, such as NMR chemical shifts obtained via the Gauge-Including Atomic Orbital (GIAO) method, with experimental results. science.gov

Table 1: Representative Electronic Properties of Quinoline Derivatives from DFT Calculations

| Compound/Derivative Class | DFT Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Findings |

| 2-chloro-3-methylquinoline | B3LYP/6-311++G(d,p) | - | - | - | Calculated global electrophilicity index (ω) shows the molecule is a strong electrophile. science.gov |

| Substituted Quinoline Dyes | B3LYP/6-31G | - | - | 1.95 - 2.28 | Optical band gaps were determined to assess feasibility as sensitizers in dye-sensitized solar cells. researchgate.net |

| Quinoline-Pyrazole Isomers | CAM-B3LYP-D3/TZVP | - | - | - | Energy gap and hole-electron interaction were identified as driving forces for the TICT process. acs.org |

| Quinoline N-Oxides | B3LYP/6-311+G(d,p) | - | - | - | Metric and electronic structure simulations performed for ground and excited states. aip.org |

| Porphyrin-Quinoline Systems | B3LYP/6-31G | - | - | - | DFT was used to optimize geometry and understand electron distribution in potential sensitizer (B1316253) dyes. researchgate.net |

While DFT is primarily a ground-state theory, its time-dependent extension, TD-DFT, is a powerful method for investigating the properties of electronic excited states. acs.org This is crucial for understanding the photophysical behavior of molecules like this compound, including their absorption and emission of light. TD-DFT calculations can predict UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to various excited states (e.g., S₀ → S₁). science.gov

Computational studies on quinoline derivatives have explored complex excited-state phenomena. For certain derivatives featuring intramolecular hydrogen bonds, calculations have shown that while proton transfer is not spontaneous in the ground state, it can be induced in the excited state, a process known as Excited-State-Induced Intramolecular Proton Transfer (ESIPT). aip.orgnih.gov Other studies have investigated Twisted Intramolecular Charge Transfer (TICT), where a part of the molecule twists in the excited state, leading to a charge-separated species that can act as a non-radiative decay pathway, effectively quenching fluorescence. acs.org Calculations have shown that for some quinoline isomers, the TICT process is a major fluorescence decay pathway, driven by the energy gap and hole-electron interactions. acs.org These theoretical investigations, which can also compute the spin-orbit coupling between singlet and triplet excited states, are vital for correctly interpreting experimental spectral data and understanding the mechanisms of fluorescence and quenching. acs.org

Computational Modeling of Molecular Interactions and Recognition

The biological activity of many quinoline derivatives stems from their ability to bind to specific macromolecular targets like proteins and enzymes. Computational modeling provides a dynamic, atom-level view of these recognition and binding events.

Molecular docking is a widely used computational technique to predict how a small molecule (ligand), such as a quinoline derivative, binds to the active site of a receptor protein. These methods use scoring functions to estimate the binding affinity and identify the most stable binding pose. Docking studies have been performed on numerous quinoline derivatives against a range of biological targets, including enzymes implicated in cancer and viral diseases. nih.govmdpi.com

These studies reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For example, docking of quinoline derivatives into the active site of the SARS-CoV-2 main protease (Mpro) showed the formation of crucial hydrogen bonds with amino acid residues like His41, His164, and Glu166, as well as π-interactions with His41. nih.gov Similar studies on topoisomerase I inhibitors and ATM kinases have also highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of quinoline-based compounds. mdpi.comarabjchem.org This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding potency and selectivity.

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| General Quinoline Derivatives | SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen bonds, π-interactions | nih.gov |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ Kinases | Not specified in abstract | General binding interactions | mdpi.com |

| Phosphorus-substituted Quinolines | Topoisomerase I | Not specified in abstract | Hydrogen bonds, hydrophobic interactions | arabjchem.org |

| Quinoline-isoniazid Hybrids | MTB DNA gyrase, InhA, DprE1 | Not specified in abstract | General binding interactions | nih.gov |

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. researchgate.net Starting from the docked pose, MD simulations solve Newton's equations of motion for every atom in the system over time (typically nanoseconds to microseconds), revealing the flexibility of both the ligand and the protein. nih.gov This allows for a more rigorous assessment of the stability of the ligand-receptor complex in a simulated physiological environment. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For a molecule like this compound, computational methods can be applied to understand both its synthesis and its subsequent reactivity. The synthesis often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. researchgate.net DFT calculations can model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, to understand factors influencing yield and selectivity. nih.gov

The reactivity of the ethynyl group itself is also a rich area for computational investigation. For instance, the mechanisms of oxidative dimerization to form buta-1,3-diyne linkers or cyclization reactions to create more complex heterocyclic systems can be explored. researchgate.netsmolecule.com DFT studies on the reaction of quinoline N-oxides with enynes, for example, have been used to explore the free energy profile of the reaction, identifying the most favorable pathway and explaining the origins of enantioselectivity. researchgate.net Similarly, the mechanism of alkyne hydration has been investigated using DFT, revealing ligand-assisted steps like alkyne-to-vinylidene tautomerism and the subsequent attack by water. whiterose.ac.uk By analyzing the reaction path, computational chemistry provides a step-by-step description of bond-breaking and bond-forming events, offering a level of mechanistic detail that is often inaccessible through experimental means alone. smu.edu

Applications of 6 Ethynyl 2 Methylquinoline As a Chemical Probe and Research Tool

Development of Fluorescent Labeling Reagents and Imaging Probes

The quinoline (B57606) structure is a well-established fluorophore, a molecule that can re-emit light upon excitation. Probes based on the 6-ethynyl-2-methylquinoline scaffold leverage this property for biological imaging. The ethynyl (B1212043) group provides the crucial functionality for attaching the quinoline dye to a target of interest via click chemistry.

The design of effective fluorescent probes based on quinoline involves a modular approach, where different parts of the molecule are engineered to control its properties. nih.gov A quinoline-based probe can be considered to have distinct domains that can be independently modified. nih.gov

Fluorophore Core: The 2-methylquinoline (B7769805) ring system forms the core fluorophore. Its electronic properties determine the fundamental absorption and emission wavelengths.

Tuning Domain: Substituents on the quinoline ring can be altered to tune the photophysical properties, such as shifting the emission color across the visible spectrum. nih.gov For example, adding electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, thereby changing its fluorescence characteristics.

Reactive Handle/Diversity Domain: The 6-ethynyl group serves as the reactive handle. nih.gov It allows the probe to be covalently attached to biomolecules using click chemistry, providing structural diversity and targeting capability.

Polarization Domain: A fourth domain can be engineered to control the molecule's polarity, influencing its solubility and ability to cross cellular membranes. nih.gov

This rational design strategy allows for the creation of a library of probes with predictable properties, optimized for specific applications like sensing intracellular pH or targeting particular organelles. nih.gov

Fluorescent probes derived from quinoline scaffolds have been successfully applied in live-cell imaging. nih.gov These small-molecule probes offer significant advantages over protein-based fluorescent reporters (like GFP) due to their smaller size, which is less likely to disrupt biological function, and their rapid response time. nih.gov

One notable application is the use of quinoline-based probes as sensors for the cellular environment. For instance, certain quinoline derivatives exhibit a unique two-stage fluorescence response to changes in intracellular pH, allowing them to report on the acidity of different cellular compartments. nih.gov By attaching such a probe to a specific protein or biomolecule using the ethynyl handle, researchers can study pH-dependent biological processes in real-time within living cells.

Chemoproteomics and Target Identification Strategies

Chemoproteomics aims to identify the protein targets of small molecules to understand their mechanism of action. Chemical probes are essential tools in this field. nih.gov A probe based on this compound can be used to find the binding partners of a parent drug or bioactive compound.

The strategy involves synthesizing a version of the bioactive compound that includes the this compound tag. This tagged molecule, or probe, retains the binding activity of the original compound but now carries a clickable alkyne handle. nih.gov The probe is introduced to cells or cell lysates, where it binds to its target protein(s). After binding, a reporter molecule containing an azide (B81097) group, such as biotin-azide or a fluorescent dye-azide, is added. A click reaction (typically CuAAC) is then performed to covalently link the reporter to the probe, which is itself bound to the target protein. nih.gov

This "tag-click" approach allows for the subsequent isolation and identification of the target proteins. If biotin (B1667282) was used as the reporter, the biotin-tagged protein complexes can be captured using streptavidin beads. The isolated proteins are then identified using mass spectrometry. This workflow enables the deconvolution of complex biological pathways and is a powerful method in phenotypic drug discovery programs. nih.gov

Table 3: General Workflow for Chemoproteomics using a Clickable Probe

| Step | Description |

|---|---|

| 1. Probe Design | A bioactive molecule is modified to include a this compound tag without disrupting its binding affinity. nih.gov |

| 2. Target Engagement | The clickable probe is incubated with a biological sample (e.g., live cells, cell lysate) to allow binding to its protein target(s). nih.govnih.gov |

| 3. Bioorthogonal Ligation | An azide-functionalized reporter tag (e.g., biotin-azide) is added, and a click reaction (CuAAC) is initiated to covalently label the probe-protein complex. |

| 4. Enrichment | The tagged protein complexes are isolated from the mixture (e.g., using streptavidin affinity purification for biotin-tagged proteins). |

| 5. Identification | The enriched proteins are identified using proteomic techniques, primarily mass spectrometry. |

Construction of Academic Compound Libraries for High-Throughput Screening

The utilization of "this compound" in the construction of academic compound libraries for high-throughput screening (HTS) is not documented in readily available scientific literature. Extensive searches of academic and research databases did not yield specific examples of compound libraries expressly built using this particular molecule as a foundational scaffold or building block for HTS campaigns within an academic setting.

High-throughput screening laboratories in academic institutions often maintain large and diverse collections of small organic molecules for screening against various biological targets. These libraries are typically curated from commercial vendors and are selected to ensure structural diversity and drug-like properties. For instance, the KU High Throughput Screening Laboratory at the University of Kansas has a collection of approximately 411,200 compounds, which have been selected to follow Lipinski's "Rule of Five" and possess high purity. ku.edu Similarly, the High-Throughput Screening Core at the University of Pennsylvania Perelman School of Medicine manages a library of around 4,000 small molecules, enriched with FDA-approved drugs and other pharmacologically active compounds. upenn.edu Stanford University's HTS facility also houses a diverse screening collection of over 225,000 molecules. stanford.edu

The general strategy for constructing these academic libraries involves acquiring compounds from various sources to maximize chemical diversity. For example, the collection at the University of Kansas includes compounds from vendors such as ChemBridge, ChemDiv, and Life Chemicals, among others. ku.edu These libraries are designed to cover a broad chemical space to increase the probability of identifying "hits" in a screening campaign.

While quinoline derivatives, in general, are recognized for their pharmacological importance and are likely present in these large, diverse academic screening collections, the specific inclusion and application of "this compound" as a core structure for building focused libraries for academic HTS is not explicitly detailed in the surveyed literature. The synthesis of libraries of quinoline derivatives has been reported, but these are often focused on generating novel compounds for specific therapeutic areas, such as antimicrobial or antitumor agents, rather than broad, diversity-oriented libraries for general high-throughput screening. mdpi.comnih.gov

One study noted the use of this compound in copolymerization with phenylacetylene (B144264) to create a soluble polyacetylene with broadband absorption for materials science applications, which is distinct from the construction of compound libraries for biological screening.

Mechanistic Research on Molecular Interactions of 6 Ethynyl 2 Methylquinoline with Biological Macromolecules

Protein-Ligand Binding Affinity and Specificity Studies

The interaction between a small molecule and its protein target is governed by binding affinity and specificity. Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity score in kcal/mol.

The study identified key amino acid residues involved in the binding, including phenylalanine, tryptophan, and lysine, which form various interactions such as hydrogen bonds and pi-pi stacking with the ligand. nih.gov For example, the 6-methyl-thiopyrano[2,3-b]quinoline derivative was found to have a binding affinity of -5.5 kcal/mol and formed hydrogen bonds with the GLU-32 residue of the CB1a protein. nih.gov

The ethynyl (B1212043) group of 6-ethynyl-2-methylquinoline, with its linear geometry and electron-rich triple bond, could potentially engage in specific interactions, such as pi-pi stacking or hydrogen bonding with appropriate donor or acceptor groups within a protein's binding pocket. The specificity of binding is determined by the complementary shapes and chemical properties of the ligand and the protein's binding site.

Table 2: Predicted Binding Affinities of 2H-thiopyrano[2,3-b]quinoline Derivatives with CB1a

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiopyrano[2,3-b]quinoline | -5.3 | PHE A-15, TRP A-12, LYS A-16, LYS A-26 |

| 6-methyl-thiopyrano[2,3-b]quinoline | -5.5 | PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 |

| Derivative 3 | Not specified | PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-10, LYS A-11, LYS A-13, VAL A-14, TRP A-12, TRP A-25, GLU A-9 |

| Derivative 4 | -6.1 | Not specified |

Data from a molecular docking study on 2H-thiopyrano[2,3-b]quinoline derivatives. nih.gov

Investigation of Nucleic Acid (DNA/RNA) Interactions and Their Molecular Basis

As mentioned in the enzyme inhibition section, quinoline-based compounds can interact with nucleic acids, primarily DNA, through intercalation. nih.gov This process involves the insertion of the planar quinoline (B57606) ring system between the base pairs of the DNA double helix.

The molecular basis for this interaction lies in the flat, aromatic nature of the quinoline core, which allows it to stack with the DNA bases. The stability of this interaction is influenced by van der Waals forces and, in some cases, electrostatic interactions between the ligand and the phosphate (B84403) backbone of the DNA.

The study on quinoline-based DNMT inhibitors revealed that these compounds intercalate into the minor groove of DNA when it is bound by the enzyme. nih.gov This intercalation induces a conformational change in the DNA-enzyme complex, ultimately leading to the inhibition of enzymatic activity. nih.gov The specific substituents on the quinoline ring can influence the affinity and mode of DNA binding. The ethynyl group in this compound could potentially affect its DNA intercalating properties, although specific studies are needed to confirm this.

Furthermore, some quinoline analogs have been shown to inhibit other DNA-interacting enzymes like polymerases and base excision repair glycosylases, suggesting a broader impact on DNA-related processes. nih.gov

Structure-Activity Relationship (SAR) Elucidation in Mechanistic Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological effects, researchers can identify key structural features responsible for its activity.

For quinoline derivatives, SAR studies have provided valuable insights. In a study of 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis ATP synthase, it was found that lipophilicity played a significant role in potency, with a general trend of improved activity with higher lipophilicity. nih.gov The nature of the linking group in the side chain was also critical; for instance, –CH₂– or –CONH– linkers were more effective than –CO– or –COCH₂– linkers, highlighting the importance of the spatial arrangement of terminal aromatic rings for target binding. nih.gov

In another study focusing on 2-arylvinylquinolines as antimalarial agents, detailed SAR analysis led to the discovery of potent compounds with low nanomolar activity. nih.gov Modifications to the arylvinyl group and the quinoline core significantly impacted the antiplasmodial efficacy and selectivity. nih.gov

For this compound, the ethynyl group at the 6-position and the methyl group at the 2-position are key structural features. The ethynyl group is a versatile functional group that can participate in various chemical reactions and non-covalent interactions. Its presence could influence the compound's electronic properties, planarity, and ability to interact with biological targets. The methyl group at the 2-position can affect the compound's steric profile and lipophilicity. A systematic exploration of different substituents at these positions would be necessary to establish a clear SAR for this class of compounds.

Studies on Selective Biological Pathway Modulation at the Molecular Level

The ability of a compound to selectively modulate a specific biological pathway is a hallmark of a targeted therapeutic agent. This selectivity minimizes off-target effects and associated toxicities. For quinoline-based compounds, evidence suggests potential for selective pathway modulation.

For example, the quinoline-based DNMT inhibitors mentioned earlier can induce a DNA damage response via the activation of the p53 tumor suppressor pathway in cancer cells. nih.gov This suggests that by inhibiting DNA methylation, these compounds can reactivate silenced tumor suppressor genes, leading to a specific anti-cancer effect.

Similarly, the thymidylate synthase inhibitor BGC 945 achieves selectivity through a dual-action mechanism. It not only inhibits TS but is also selectively transported into tumor cells that overexpress the α-folate receptor, thereby concentrating its therapeutic effect in cancer cells while sparing normal tissues. nih.gov

While specific studies on the selective pathway modulation of this compound are yet to be reported, its structural similarity to other biologically active quinolines suggests it could potentially interact with specific cellular targets and pathways. Future research would need to employ techniques such as transcriptomics, proteomics, and cell-based assays to identify the specific biological pathways affected by this compound and to understand the molecular basis of its selectivity.

6 Ethynyl 2 Methylquinoline in Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes with 6-Ethynyl-2-methylquinoline as a Ligand

The formation of metal complexes using this compound as a ligand involves the coordination of the quinoline (B57606) nitrogen atom to a metal center. The synthesis and subsequent characterization of these complexes are crucial steps in understanding their potential applications. While literature specifically detailing the synthesis of metal complexes with this compound is sparse, the principles can be derived from related quinoline-based ligands. For instance, studies on quinoline-based antimony ligands demonstrate that multigram-scale synthesis can be achieved by reacting lithiated quinolines with metal halides like SbCl₃. acs.org The characterization of such complexes relies on a suite of analytical techniques, including elemental analysis, FT-IR, and NMR spectroscopy, to confirm the ligand's coordination to the metal center. acs.org

The primary coordination site of this compound is the sp²-hybridized nitrogen atom within the quinoline ring system, which acts as a Lewis base, donating its lone pair of electrons to a metal ion. The design of ligands based on this scaffold leverages this fundamental interaction. The substituents at the 2 and 6 positions play a critical role in modulating the ligand's properties.

2-Methyl Group: This group can introduce steric hindrance near the coordination site, potentially influencing the geometry of the resulting metal complex and the accessibility of substrates in a catalytic reaction.

6-Ethynyl Group: This group is electron-withdrawing, which reduces the electron density on the quinoline ring and can affect the donor strength of the nitrogen atom. Crucially, the alkyne moiety itself can participate in metal coordination. Research on 1,2-di(quinolin-8-yl)ethyne has shown that the ethyne (B1235809) group can coordinate to a silver(I) ion, acting in concert with the quinoline nitrogens to form a chelate. nih.gov This demonstrates that the ethynyl (B1212043) group in this compound could potentially offer secondary coordination, leading to more complex and stable metal structures.

The functionalization of the quinoline core is a key principle in ligand design. For example, derivatives like 2-phenylethinylquinoline have been incorporated into thiosemicarbazones to create selective ionochromic sensors for metal ions such as Cu²⁺ and Hg²⁺, highlighting how ethynyl substituents contribute to creating functional metal-binding molecules. eco-vector.com

Determining the precise three-dimensional structure of metal-quinoline complexes is essential for understanding their reactivity. Single-crystal X-ray crystallography is the definitive method for this purpose, providing unambiguous data on bond lengths, bond angles, and coordination geometry in the solid state. nih.gov For example, the crystal structure of a silver(I) complex with 1,2-di(quinolin-8-yl)ethyne confirmed that the metal ion was chelated by both nitrogen atoms and the ethyne moiety. nih.gov

In addition to solid-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H NMR spectroscopy can differentiate between coordinated and uncoordinated quinoline groups. acs.org Protons on a coordinated quinoline ring, particularly those close to the nitrogen atom, often experience a downfield shift in their resonance compared to the free ligand, providing clear evidence of complex formation in solution. acs.org

Applications in Homogeneous and Heterogeneous Catalysis

Quinoline-based ligands are widely used in both homogeneous and heterogeneous catalysis due to their ability to form stable and reactive metal complexes. thieme-connect.com The development of any catalytic reaction into a synthetically useful method depends on controlling selectivity, which can be achieved through the rational design of ligands, often referred to as catalyst-directing groups. uni-freiburg.de While this compound itself is noted as a substrate in certain transformations, such as cobaloxime-catalyzed monofluoroalkylation, its primary role as a controlling ligand in catalysis is an area of ongoing development. lookchem.com

A significant application of quinoline-based ligands is in asymmetric catalysis, where chiral ligands are used to generate enantiomerically pure products. thieme-connect.commatilda.science The general strategy involves creating a chiral environment around the metal's active site. This is typically achieved by synthesizing quinoline ligands that incorporate a known chiral scaffold. thieme-connect.com Although specific examples using this compound are not prevalent, the principles are well-established with other quinoline derivatives.

Common classes of chiral quinoline-based ligands and their applications are summarized below:

| Ligand Type | Synthesis Method | Catalytic Application | Reference |

| Schiff Base Ligands | Condensation of a quinoline aldehyde (e.g., 2-quinolinecarboxaldehyde) with a chiral amino phosphine (B1218219) or chiral amino alcohol. | 1,4-addition of organozinc reagents to enones; allylic oxidation of olefins. | thieme-connect.com |

| Oxazolinyl-Type Ligands | Reaction of a cyanoquinoline with a chiral amino alcohol, often mediated by a Lewis acid like ZnCl₂. | Asymmetric synthesis. | thieme-connect.com |

| Amine-Based Ligands | Synthesis from quinoline precursors and chiral amines. | Asymmetric synthesis. | thieme-connect.com |

These ligands function by creating a rigid and well-defined chiral pocket that forces an incoming substrate to approach the metal center from a specific direction, thereby controlling the stereochemical outcome of the reaction. uni-freiburg.de

Understanding the mechanism of a catalytic cycle is fundamental to optimizing a reaction and designing improved catalysts. For catalysts incorporating quinoline-based ligands, the mechanism involves a series of steps including substrate coordination, the key chemical transformation (often the rate-determining and stereo-determining step), and product release to regenerate the catalyst. lookchem.com

Mechanistic investigations can reveal the role of a free radical intermediate, as demonstrated in a photocatalytic system where the use of a radical clock experiment confirmed the existence of a monofluoroalkyl radical within the catalytic cycle. lookchem.com The electronic properties of the ligand are critical in these cycles. An electron-withdrawing group like the 6-ethynyl substituent on the quinoline ring can modulate the electronic properties of the metal center, influencing its reactivity and the stability of various intermediates throughout the catalytic process.

Applications of 6 Ethynyl 2 Methylquinoline in Advanced Materials Science

Functional Polymers and Copolymers Containing Quinoline (B57606) Moieties

The presence of the ethynyl (B1212043) group on the 6-ethynyl-2-methylquinoline monomer is pivotal for its polymerization into functional materials. This group allows for the formation of highly conjugated polymer backbones, which are essential for materials with desirable electronic and optical properties.

The terminal alkyne of this compound serves as a reactive site for various polymerization reactions, most notably transition-metal catalyzed cross-coupling reactions. The Sonogashira-Hagihara coupling is a primary method used to synthesize poly(arylene ethynylene)s (PAEs), a major class of conjugated polymers. rsc.orgresearchgate.net In this reaction, the ethynyl group of this compound can be coupled with an aryl halide comonomer in the presence of a palladium catalyst and a copper(I) co-catalyst.

This methodology allows for the creation of polymers where the 2-methylquinoline (B7769805) unit is integrated directly into the π-conjugated backbone. The resulting poly(quinoline-ethynylene)s exhibit properties derived from the quinoline moiety, such as n-type semiconductivity and high thermal stability. dtic.mil The electronic properties of these polymers can be fine-tuned by selecting different aromatic or heteroaromatic comonomers, enabling the development of materials tailored for specific electronic applications. researchgate.net Research on related N-heterocyclic PAEs has demonstrated their utility in various sensing applications, underscoring the potential of polymers derived from this compound. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The synthesis of stable and functional COFs is a significant area of materials research. researchgate.netmdpi.com Quinoline-linked COFs are noted for their high chemical stability, often superior to that of more common imine-linked COFs. nih.gov

This compound is an ideal candidate for inclusion in COF synthesis. It can act as a linear, ditopic linker when polymerized with multitopic comonomers, such as 1,3,5-triethynylbenzene (B1295396) or poly-halogenated aromatic cores, via Sonogashira coupling reactions. bohrium.com This approach leads to the formation of a robust, porous framework where the quinoline units are methodically arranged, defining the pore environment and imparting their electronic characteristics to the bulk material. The synthesis of quinoline-based organic frameworks (QOFs) through the coupling of iodo-quinoline units with ethynyl-functionalized monomers has been successfully demonstrated, providing a direct precedent for the use of this compound in creating such advanced materials. bohrium.com

Organic Electronic and Optoelectronic Materials Development

The inherent photophysical properties of the quinoline ring system make it a privileged scaffold for materials used in organic electronics. nih.gov Quinoline derivatives are known for their high photoluminescence quantum yields and excellent electron-transporting capabilities, which are critical for efficient device performance. nih.gov

Quinoline derivatives are foundational materials in OLED technology, famously exemplified by Tris-(8-hydroxyquinolinato)aluminum (Alq3). researchgate.netindexacademicdocs.org They are frequently used as emissive materials or as electron-transport layers (ETL). dergipark.org.tr Polymers and oligomers incorporating the this compound unit can be designed to function as the active layer in OLEDs. The extended π-conjugation achieved through polymerization of the ethynyl group can lead to materials with high charge carrier mobility and tunable emission wavelengths.

Recent research has focused on developing advanced quinoline-based emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), which can achieve very high internal quantum efficiencies. rsc.org Non-doped OLEDs fabricated with quinoline-based TADF emitters have demonstrated impressive performance, showcasing the potential of this class of materials. rsc.org The incorporation of this compound into such systems offers a pathway to novel emitters with tailored electronic properties and high stability.

Organic photovoltaics (OPVs) offer a promising route to flexible, low-cost solar energy conversion. youtube.com The performance of OPV devices relies on the electronic properties of the donor and acceptor materials in the active layer. Conjugated polymers are widely used as the electron-donor (p-type) material in bulk heterojunction (BHJ) solar cells.

Polymers derived from this compound are attractive candidates for this role. The quinoline nucleus is an electron-accepting moiety, and its incorporation into a conjugated polymer backbone can be used to tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. nih.gov A study on a related quinoline-vinylene polymer revealed a low optical bandgap of 1.6 eV and suitable frontier orbital energies for photovoltaic applications. nih.gov This indicates that poly(quinoline-ethynylene)s synthesized from this compound could effectively absorb solar radiation and facilitate efficient charge separation at the donor-acceptor interface, a key process for high-efficiency solar cells. nih.govresearchgate.net

Chemical Sensors and Biosensors

The quinoline scaffold is an excellent fluorophore, and its derivatives have been extensively developed as fluorescent probes for detecting a wide range of analytes, including metal ions and biological molecules. crimsonpublishers.comresearchgate.net The fluorescence of a quinoline-based sensor can be modulated—either enhanced or quenched—upon binding to a specific target. nih.gov

This compound can serve as the core recognition element in such sensors. Its intrinsic fluorescence provides the signaling mechanism, while the ethynyl group offers a versatile chemical handle. This alkyne moiety can be used to attach the quinoline unit to other molecules or to immobilize it on a solid support for the creation of reusable sensor devices. Furthermore, polymerization via the ethynyl group, as seen in poly(arylene ethynylene)s, can lead to a phenomenon known as the "molecular wire" effect, where the binding of a single analyte molecule can quench the fluorescence of many repeating units along the polymer chain, dramatically amplifying the sensor's response. researchgate.net Quinoline-based fluorescent sensors have shown high sensitivity and selectivity for important targets like iron (Fe³⁺) ions and have been applied in bioimaging. nih.govnih.govmdpi.com

Design and Sensing Mechanisms for Small Molecules and Ions

The design of chemosensors based on this compound leverages the inherent properties of the quinoline moiety as a fluorophore and a metal-coordinating site. The ethynyl group at the 6-position provides a versatile handle for further functionalization, allowing for the fine-tuning of the sensor's selectivity and sensitivity towards specific analytes. The fundamental principle behind the sensing mechanism often involves the modulation of the compound's photophysical properties, such as fluorescence, upon interaction with a target molecule or ion.

Quinoline derivatives are known to form complexes with various metal ions, leading to changes in their fluorescence emission. mdpi.com This interaction can either enhance or quench the fluorescence signal through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.net In the context of this compound, the nitrogen atom in the quinoline ring and the electron-rich ethynyl group can act as binding sites for metal ions.

For instance, the coordination of a metal ion to the quinoline nitrogen can restrict the vibrational freedom of the molecule, leading to an increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). Conversely, the presence of certain transition metal ions, such as Fe³⁺, can lead to fluorescence quenching due to their paramagnetic nature, which promotes non-radiative decay pathways. nih.govrsc.org

The design of sensors for specific small molecules can be achieved by modifying the ethynyl group with appropriate recognition units. For example, the introduction of a receptor that can selectively bind to a target molecule through hydrogen bonding or other non-covalent interactions can be coupled to the quinoline fluorophore. The binding event would then trigger a conformational change or an electronic perturbation in the quinoline ring system, resulting in a detectable change in the fluorescence signal.

Table 1: Sensing Mechanisms of Quinoline-Based Fluorescent Sensors

| Sensing Mechanism | Description | Effect on Fluorescence |

| Photoinduced Electron Transfer (PET) | Electron transfer from a receptor to the excited fluorophore. | Quenching |

| Intramolecular Charge Transfer (ICT) | Change in the dipole moment of the molecule upon excitation, influenced by analyte binding. | Shift in emission wavelength |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from a donor fluorophore to an acceptor. | Quenching of donor fluorescence and sensitization of acceptor fluorescence |

| Chelation-Enhanced Fluorescence (CHEF) | Rigidfication of the molecular structure upon metal ion chelation, reducing non-radiative decay. | Enhancement |

Applications in Research-Grade Analytical Devices

The promising sensing capabilities of this compound and its derivatives pave the way for their integration into research-grade analytical devices for the sensitive and selective detection of various analytes. The development of paper-based analytical devices (PADs) offers a low-cost, portable, and user-friendly platform for on-site analysis. mdpi.com

Functionalized this compound can be immobilized on a solid support, such as filter paper or a polymer membrane, to create a disposable sensor strip. Upon exposure to a sample containing the target analyte, a colorimetric or fluorometric response can be observed, which can be quantified using a simple handheld reader or even a smartphone camera. This approach has been successfully demonstrated for other quinoline-based sensors in various applications, including environmental monitoring and clinical diagnostics.

Furthermore, the ethynyl group of this compound allows for its covalent attachment to the surface of more sophisticated analytical platforms, such as microfluidic chips or optical fibers. This integration enables the development of highly sensitive and miniaturized analytical systems for real-time monitoring and high-throughput screening. For example, an optical fiber sensor coated with a this compound-based polymer could be used for the in-situ detection of metal ions in industrial wastewater or biological fluids.

The spectroscopic properties of this compound can be systematically studied to optimize its performance in analytical devices. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, combined with computational studies like Density Functional Theory (DFT), can provide valuable insights into the compound's structure-property relationships and its interaction with different analytes. dergipark.org.trmdpi.com This fundamental understanding is crucial for the rational design of next-generation analytical devices with improved sensitivity, selectivity, and stability.

Table 2: Potential Applications of this compound in Analytical Devices

| Analytical Device | Application Area | Detection Principle |

| Paper-Based Analytical Devices (PADs) | Environmental Monitoring, Point-of-Care Diagnostics | Colorimetric/Fluorometric |

| Optical Fiber Sensors | Industrial Process Control, Biomedical Sensing | Fluorescence/Absorbance |

| Microfluidic Chips | High-Throughput Screening, Lab-on-a-Chip | Fluorescence/Electrochemical |

Future Research Trajectories and Unexplored Academic Avenues for 6 Ethynyl 2 Methylquinoline

Innovations in Green and Sustainable Synthetic Methodologies

While traditional methods for quinoline (B57606) synthesis are well-established, future research will likely focus on the development of more environmentally benign and efficient routes to 6-ethynyl-2-methylquinoline and its derivatives. nih.govjocpr.com The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will guide these innovations.

Key areas for exploration include:

Catalyst-Free and Solvent-Free Reactions: Investigating solid-state reactions or reactions under solvent-free conditions, potentially initiated by grinding (mechanochemistry), could significantly reduce volatile organic compound (VOC) emissions. jocpr.comimpactfactor.org

Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the functionalized quinoline core in a single step would enhance efficiency and reduce waste. researchgate.net

Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source to drive the synthesis of quinoline derivatives represents a sustainable and eco-friendly approach. mdpi.com

Use of Greener Catalysts: Exploring the use of reusable solid acid catalysts or nanoparticles, such as silica-functionalized magnetite nanoparticles, could offer improvements in yield and facilitate catalyst recovery and reuse. mdpi.comnih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Quinolines

| Parameter | Conventional Synthesis (e.g., Skraup, Doebner-von Miller) | Potential Green Synthetic Approaches |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound, Visible Light |

| Solvents | Often uses hazardous organic solvents | Solvent-free, Water, Ionic Liquids |

| Catalysts | Strong acids, transition metals | Reusable solid acids, Nanoparticles, Photocatalysts |

| Efficiency | Often multi-step with moderate yields | One-pot, multicomponent reactions with potentially higher yields |

| Byproducts | Can generate significant waste | Reduced byproduct formation |

| Sustainability | Lower | Higher |

Future research in this area will not only focus on the synthesis of the parent this compound but also on developing green methods for its further functionalization, thereby providing sustainable access to a wider range of derivatives.

Development of Advanced Multimodal Chemical Probes

The inherent fluorescence of the quinoline scaffold makes this compound a promising platform for the development of advanced chemical probes. crimsonpublishers.com The ethynyl (B1212043) group serves as a versatile handle for the attachment of various recognition moieties or for modulating the electronic properties of the quinoline ring. A key unexplored avenue is the creation of multimodal probes that can be detected through more than one analytical technique.

Future research could focus on:

Fluorometric and Colorimetric Dual-Modal Probes: By judiciously modifying the structure, for instance, by introducing pH-sensitive groups or moieties that interact with specific analytes, this compound derivatives could be designed to exhibit both a change in fluorescence and a visible color change in response to a target. nih.gov This dual-mode detection enhances the reliability of sensing.

Raman-Chiral-Fluorescent Probes: The development of quinoline derivatives that exhibit strong Raman scattering, chirality, and fluorescence would create powerful tools for bioimaging and sensing. bath.ac.uk The ethynyl group could be used to conjugate with other chromophores or chiral moieties to achieve these multimodal properties.

Target-Specific Probes: The ethynyl group can be readily functionalized using "click chemistry" to attach ligands that bind to specific ions or biomolecules. nih.gov This would allow for the development of highly selective probes for various analytical and diagnostic applications (non-clinical). For example, probes could be designed for the selective detection of metal ions like copper.

Table 2: Potential Modalities for this compound-Based Probes

| Modality | Principle | Potential Application |

| Fluorometric | Changes in fluorescence intensity or wavelength | Bioimaging, Analyte quantification |

| Colorimetric | Visible color change | "Naked-eye" detection, Test strips |

| Raman | Inelastic scattering of light | Vibrational spectroscopy, Molecular fingerprinting |

| Chiral | Interaction with polarized light | Stereoselective recognition |

The rational design of such probes, aided by computational modeling, will be crucial in predicting their photophysical properties and their interactions with target analytes.

Exploration of Supramolecular Assemblies and Self-Assembled Systems

The planar aromatic structure of the quinoline ring and the linear, rigid nature of the ethynyl group make this compound an excellent candidate for building block in supramolecular chemistry. The formation of ordered structures through non-covalent interactions is a rapidly growing field with applications in materials science and nanotechnology.

Future research directions include:

π-π Stacking Interactions: The electron-rich quinoline ring can participate in π-π stacking interactions, leading to the formation of one-dimensional or two-dimensional assemblies. The nature and strength of these interactions can be tuned by introducing substituents on the quinoline ring. mdpi.com

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the ethynyl group can act as a weak hydrogen bond acceptor. Furthermore, derivatives incorporating hydrogen bond donor or acceptor groups could be synthesized to direct the self-assembly process.

Coordination-Driven Self-Assembly: The nitrogen atom in the quinoline ring can coordinate to metal ions. This property can be exploited to construct metallosupramolecular architectures with defined geometries and properties.

Self-Assembled Monolayers (SAMs): The ethynyl group can be used to anchor the molecule to surfaces, such as gold or silicon, to form self-assembled monolayers. nsf.gov The properties of these SAMs, such as their conductivity and hydrophobicity, could be tuned by modifying the quinoline core.

Table 3: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction | Description | Relevance to this compound |

| π-π Stacking | Attractive interaction between aromatic rings | The quinoline core can readily participate in stacking. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom | The terminal alkyne C-H can act as a weak donor; the quinoline nitrogen can act as an acceptor. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom | Can be introduced through derivatization. |

| Metallophilic Interactions | Attractive interactions between closed-shell metal ions | Can be utilized in coordination-driven self-assembly. |

Understanding the interplay of these non-covalent interactions will be key to controlling the morphology and function of the resulting supramolecular structures. mdpi.com

Deeper Integration of Machine Learning and AI in Predictive Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govnih.gov For this compound, these computational tools can accelerate its exploration for various applications.

Future research avenues in this domain include:

Prediction of Physicochemical and Pharmacokinetic Properties: ML models can be trained on existing datasets of quinoline derivatives to predict properties such as solubility, lipophilicity, and metabolic stability for novel derivatives of this compound. nih.gov

Generative Models for Novel Derivatives: Generative adversarial networks (GANs) and other AI techniques can be used to design new this compound derivatives with optimized properties for specific applications, such as enhanced fluorescence or improved binding to a target. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes for this compound and its derivatives, potentially accelerating the discovery of more efficient and sustainable synthetic methods. researchgate.net

Quantum Chemical Calculations: Combining ML with quantum chemical calculations can provide more accurate predictions of electronic and optical properties, aiding in the design of new materials and probes. mdpi.com

Table 4: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicts ADMET, physicochemical, and quantum chemical properties. nih.govmdpi.com | Reduces the need for extensive experimental screening. |

| Generative Design | Designs novel molecules with desired properties. researchgate.net | Accelerates the discovery of new functional compounds. |

| Retrosynthesis | Predicts synthetic pathways for target molecules. | Optimizes synthetic routes for efficiency and sustainability. |

| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions. | Guides experimental design and avoids failed reactions. |

The integration of these in silico methods will undoubtedly streamline the research and development process for new applications of this compound.

Expansion into Emerging Fields of Chemical Biology and Nanoscience (Non-Clinical)

The unique reactivity of the terminal alkyne in this compound makes it an ideal substrate for bioorthogonal "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.govwesleyan.edu This opens up numerous possibilities for its application in non-clinical chemical biology and nanoscience.

Promising future research directions are:

Proximity Labeling in Chemical Biology: Genetically encoded click reactions can be used for spatially restricted labeling of biomolecules. nih.gov this compound could be used as a probe to be "clicked" onto azide-modified biomolecules in close proximity to a genetically targeted enzyme, allowing for the study of molecular interactions within a cellular context.

Functionalization of Nanomaterials: The ethynyl group can be used to covalently attach this compound to the surface of various nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes. mdpi.com This functionalization can impart new properties to the nanomaterials, such as fluorescence or the ability to bind specific targets.

Development of Theranostic Nanoplatforms (Non-Clinical): By combining the imaging capabilities of the quinoline core with the targeting capabilities afforded by click chemistry, this compound could be a key component in the development of nanoplatforms for simultaneous imaging and targeted delivery in preclinical research models.

Clickable Dyes for Bioimaging: The development of this compound as a "clickable" fluorophore would allow for its covalent attachment to a wide range of biological molecules and systems for enhanced bioimaging applications. uni-muenchen.de

The versatility of the click reaction, combined with the interesting properties of the quinoline scaffold, ensures that this compound will be a valuable tool in these rapidly advancing fields.

常见问题

How can researchers optimize the synthesis of 6-Ethynyl-2-methylquinoline to improve yield and purity?